Antifungal agent 1

Description

Properties

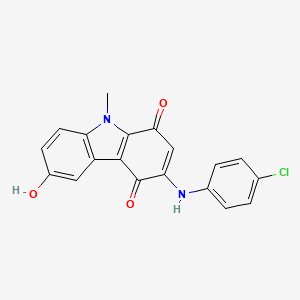

IUPAC Name |

3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O3/c1-22-15-7-6-12(23)8-13(15)17-18(22)16(24)9-14(19(17)25)21-11-4-2-10(20)3-5-11/h2-9,21,23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAFTMJUVQDZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)O)C3=C1C(=O)C=C(C3=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: The Chemical and Biological Profile of Antifungal Agent 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, biological activity, and potential mechanisms of action of the compound designated as "Antifungal agent 1," identified as 3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione. This document consolidates available data on its antifungal efficacy and explores its broader context within the class of carbazole-based antimicrobial compounds.

Chemical Identity and Structure

"this compound" is a specific chemical entity with the systematic IUPAC name 3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione .[1] It belongs to the class of carbazole derivatives, which are nitrogen-containing heterocyclic compounds known for a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3]

The core of the molecule is a carbazole-1,4-dione structure. Key substitutions include a hydroxyl group at the 6th position, a methyl group at the 9th position (on the nitrogen atom of the carbazole ring), and a 4-chloroanilino group at the 3rd position.

Chemical Structure:

-

Molecular Weight: 352.77 g/mol [4]

-

SMILES: O=C(C=C1NC2=CC=C(Cl)C=C2)C(N(C)C3=C4C=C(O)C=C3)=C4C1=O[4]

Antifungal Activity

This compound has demonstrated potent in vitro activity against several clinically relevant fungal pathogens. The primary measure of its efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | MIC (μg/mL) |

| Candida albicans | 6.3[4][5] |

| Candida tropicalis | 25.0[4][5] |

| Candida krusei | 12.5[4][5] |

| Cryptococcus neoformans | 25.0[4][5] |

Data sourced from MedChemExpress and TargetMol product data sheets, referencing the work of Ryu CK, et al. in Bioorg Med Chem Lett, 2011.[4][5][6]

Potential Mechanism of Action and Signaling Pathways

While the precise molecular target and signaling pathway for 3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione have not been explicitly detailed in publicly available literature, research on other antifungal carbazole derivatives provides a strong basis for a potential mechanism of action. Many carbazole compounds exert their antifungal effects by interfering with key fungal virulence factors, particularly the morphological transition from yeast to hyphal form in Candida albicans. This transition is critical for tissue invasion and biofilm formation.

A key signaling cascade controlling this process is the Ras1-cAMP-Efg1 pathway , which is part of the larger MAPK (Mitogen-Activated Protein Kinase) signaling network.[7][8] It is plausible that this compound, like other carbazole derivatives, may inhibit one or more components of this pathway, thereby preventing the yeast-to-hypha switch.

Below is a diagram illustrating this proposed inhibitory action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antifungal carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound CAS:1265166-14-0 LM8BR17631IN - 联迈生物官方商城 - 联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]

- 6. targetmol.com [targetmol.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

Antifungal Agent 1 (Voriconazole): A Technical Guide on the Spectrum of Activity Against Pathogenic Fungi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal spectrum of activity of Voriconazole, a broad-spectrum triazole antifungal agent. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and microbiological research. This document summarizes key quantitative data, details common experimental protocols for susceptibility testing, and visualizes the agent's mechanism of action and experimental workflows.

Spectrum of Activity

Voriconazole demonstrates potent activity against a wide range of clinically significant fungal pathogens, including yeasts and molds.[1] It is particularly effective against Aspergillus species, for which it is considered a first-line treatment for invasive infections.[2] Its activity extends to various Candida species, including those resistant to other antifungal agents like fluconazole, such as Candida krusei.[3][4] Additionally, voriconazole is active against emerging and less common fungal pathogens, including Scedosporium and Fusarium species.[1][5]

The mechanism of action for voriconazole involves the inhibition of the fungal cytochrome P450-dependent enzyme, lanosterol 14α-demethylase.[6][7] This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[7][8] By disrupting ergosterol production, voriconazole compromises the integrity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[7][9] While it is generally considered fungistatic against Candida species, it exhibits fungicidal activity against Aspergillus species.[10]

Quantitative In Vitro Activity

The in vitro activity of voriconazole is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize the MIC and MFC values for voriconazole against a variety of pathogenic fungi, compiled from multiple studies.

Table 1: In Vitro Activity of Voriconazole Against Candida Species

| Fungal Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Candida albicans | 8,702 (overall) | Not Specified | ≤0.03 | 0.06 |

| Candida glabrata | 1,966 | Not Specified | 0.12 | 1 |

| Candida krusei | Not Specified | Not Specified | Not Specified | 0.25[11] |

| Candida parapsilosis | Not Specified | Not Specified | ≤0.03 | 0.06 |

| Candida tropicalis | Not Specified | Not Specified | ≤0.03 | 0.06 |

Note: Data compiled from a study of 8,702 clinical isolates, unless otherwise specified.[6] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: In Vitro Activity of Voriconazole Against Filamentous Fungi

| Fungal Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Aspergillus fumigatus | 223 (overall) | ≤0.03 - 2 | 0.25 | 0.5 |

| Aspergillus flavus | 16 | ≤0.03 - 1 | 0.5 | 0.5 |

| Aspergillus niger | 37 | 0.12 - 2 | 0.5 | 1 |

| Aspergillus terreus | 26 | 0.12 - 1 | 0.25 | 0.5 |

| Fusarium solani | 6 | 2 - >8 | 4 | >8 |

| Scedosporium apiospermum | Not Specified | Not Specified | Not Specified | Not Specified |

| Blastomyces dermatitidis | Not Specified | Not Specified | Not Specified | 0.25[12] |

| Coccidioides immitis | Not Specified | Not Specified | Not Specified | 0.25[12] |

| Histoplasma capsulatum | Not Specified | Not Specified | Not Specified | 0.25[12] |

Note: Data for Aspergillus and Fusarium species compiled from a study of 244 isolates, unless otherwise specified.[13] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for dimorphic fungi from a separate study.[12]

Table 3: In Vitro Fungicidal Activity of Voriconazole

| Fungal Species | MFC Range (μg/mL) | MFC₅₀ (μg/mL) | MFC₉₀ (μg/mL) |

| Blastomyces dermatitidis | Not Specified | 0.125 | 4 |

| Coccidioides immitis | Not Specified | Not Specified | Not Specified |

| Histoplasma capsulatum | Not Specified | 8 | Not Specified |

Note: Data compiled from a study on dimorphic fungi.[12] MFC₅₀ and MFC₉₀ represent the concentrations at which 50% and 90% of isolates are killed, respectively. Voriconazole did not exhibit a fungicidal effect against C. immitis in this study.

Experimental Protocols

The determination of in vitro antifungal activity is crucial for understanding the efficacy of an antifungal agent. The following sections detail the standardized methodologies for assessing the susceptibility of pathogenic fungi to voriconazole.

Broth Microdilution Method for Yeasts (CLSI M27-A)

The Clinical and Laboratory Standards Institute (CLSI) M27-A document provides a standardized method for broth dilution antifungal susceptibility testing of yeasts.[14]

-

Preparation of Antifungal Agent: Voriconazole is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] A series of twofold dilutions are then prepared in RPMI 1640 medium.[15]

-

Inoculum Preparation: Yeast isolates are cultured on Sabouraud dextrose agar for 24-48 hours. A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[16]

-

Microdilution Plate Setup: 100 µL of the standardized inoculum suspension is added to each well of a microdilution plate containing 100 µL of the serially diluted voriconazole. This results in a final volume of 200 µL in each well. A growth control well (inoculum without the drug) and a sterility control well (medium only) are also included.

-

Incubation: The microdilution plates are incubated at 35°C for 24 to 48 hours.[11][14]

-

Endpoint Determination: The MIC is determined as the lowest concentration of voriconazole that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.[16] This can be assessed visually or spectrophotometrically.

Broth Microdilution Method for Filamentous Fungi (CLSI M38-A)

The CLSI M38-A document outlines the methodology for susceptibility testing of filamentous fungi.

-

Preparation of Antifungal Agent: Similar to the yeast protocol, voriconazole is serially diluted in RPMI 1640 medium.[15]

-

Inoculum Preparation: Molds are grown on potato dextrose agar until sporulation is evident. Spores are then harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80). The resulting spore suspension is adjusted to a specific concentration using a hemocytometer or spectrophotometer to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[13]

-

Microdilution Plate Setup and Incubation: The setup and incubation conditions are similar to those for yeasts, with incubation at 35°C for 48 to 72 hours, or until sufficient growth is observed in the control well.[15]

-

Endpoint Determination: For voriconazole, the MIC is defined as the lowest concentration that results in 100% inhibition of growth.[15]

Visualizations

The following diagrams illustrate the mechanism of action of voriconazole and the experimental workflow for determining its antifungal activity.

Caption: Mechanism of action of Voriconazole in the fungal ergosterol biosynthesis pathway.

Caption: General workflow for antifungal susceptibility testing using the broth microdilution method.

References

- 1. researchgate.net [researchgate.net]

- 2. amberlife.net [amberlife.net]

- 3. Voriconazole: a broad spectrum triazole for the treatment of serious and invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Voriconazole in the management of nosocomial invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Voriconazole? [synapse.patsnap.com]

- 8. youtube.com [youtube.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Pharmacokinetic/pharmacodynamic profile of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Susceptibility testing of voriconazole, fluconazole, itraconazole and amphotericin B against yeast isolates in a Turkish University Hospital and effect of time of reading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Activities of Voriconazole, Itraconazole, and Amphotericin B against Blastomyces dermatitidis, Coccidioides immitis, and Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Optimizing Voriconazole Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Solubility and Stability Properties of Antifungal Agent 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 1, identified as 3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione, is a novel heterocyclic compound belonging to the carbazole class of molecules. Compounds within this class have demonstrated promising antifungal activity, and preliminary research suggests that this compound may be a potent inhibitor of fungal growth. This technical guide provides a comprehensive overview of the known and predicted solubility and stability properties of this compound. The information herein is intended to support further research and development of this compound as a potential therapeutic agent.

Recent studies on carbazole derivatives have elucidated their mechanism of action, which involves the inhibition of the Ras1-Mitogen-Activated Protein Kinase (MAPK) signaling pathway in pathogenic fungi such as Candida albicans.[1][2][3][4][5] This pathway is crucial for fungal morphogenesis, virulence, and biofilm formation. By targeting this essential pathway, this compound represents a promising candidate for the development of new antifungal therapies, potentially overcoming the resistance mechanisms observed with existing drugs.

This document outlines the physicochemical properties of this compound, with a focus on its solubility in various solvent systems and its stability under different environmental conditions. Detailed experimental protocols for determining these properties are provided to enable researchers to generate precise and reliable data. Furthermore, a proposed signaling pathway for the antifungal activity of this compound is illustrated to provide a deeper understanding of its molecular mechanism.

Physicochemical Properties

IUPAC Name: 3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione Molecular Formula: C₁₉H₁₃ClN₂O₃ Molecular Weight: 352.78 g/mol CAS Number: 1265166-14-0

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The following tables summarize the known and predicted solubility of this compound in various solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [Generic solubility data for carbazole derivatives] |

| Water | Insoluble | [Generic solubility data for carbazole derivatives] |

Table 2: Quantitative Aqueous Solubility of this compound (Predicted)

| pH | Temperature (°C) | Solubility (µg/mL) | Method |

| 5.0 | 25 | < 1 | Thermodynamic (Shake-Flask) |

| 7.4 | 25 | < 1 | Thermodynamic (Shake-Flask) |

| 9.0 | 25 | < 1 | Thermodynamic (Shake-Flask) |

| 7.4 | 37 | < 1 | Thermodynamic (Shake-Flask) |

Note: The quantitative data presented in this table is predicted based on the general properties of carbazole derivatives and should be confirmed by experimental analysis. The protocols for these experiments are detailed in Section 5.

Table 3: Quantitative Organic Solvent Solubility of this compound (Predicted)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| DMSO | 25 | > 50 | Thermodynamic (Shake-Flask) |

| Ethanol | 25 | 1 - 5 | Thermodynamic (Shake-Flask) |

| Methanol | 25 | 1 - 5 | Thermodynamic (Shake-Flask) |

| Acetonitrile | 25 | 0.5 - 2 | Thermodynamic (Shake-Flask) |

| Polyethylene Glycol 400 | 25 | 5 - 10 | Thermodynamic (Shake-Flask) |

Note: The quantitative data presented in this table is predicted based on the general properties of carbazole derivatives and should be confirmed by experimental analysis. The protocols for these experiments are detailed in Section 5.

Stability Profile

Understanding the chemical stability of this compound is essential for its proper handling, storage, and formulation. The following table summarizes its known and predicted stability under various stress conditions.

Table 4: Stability of this compound Under Forced Degradation Conditions (Predicted)

| Condition | Reagent/Parameters | Observation | Degradation Products |

| Hydrolysis | 0.1 N HCl, 60°C, 24h | Potential degradation | To be determined |

| 0.1 N NaOH, 60°C, 24h | Significant degradation expected | To be determined | |

| Water, 60°C, 24h | Minimal degradation expected | To be determined | |

| Oxidation | 3% H₂O₂, RT, 24h | Potential degradation | To be determined |

| Photostability | UV light (254 nm), 24h | Potential degradation | To be determined |

| Visible light, 7 days | Minimal degradation expected | To be determined | |

| Thermal | 80°C, 48h (Solid state) | Likely stable | To be determined |

Note: The stability profile presented is predictive and based on the general chemical nature of carbazole-quinone structures. Experimental verification is required. The protocol for a comprehensive stability study is provided in Section 5.

Storage Recommendations: Based on preliminary information for similar compounds, it is recommended to store this compound in a cool, dry, and dark place. For long-term storage, maintaining the compound at -20°C or -80°C is advisable.

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials containing the selected solvents (e.g., water at various pH values, organic solvents).

-

Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at the end of the experiment.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standards of known concentrations to quantify the solubility.

-

Stability-Indicating HPLC Method for Forced Degradation Studies

This protocol describes a method to assess the stability of this compound under stress conditions and to separate the parent compound from its degradation products.

-

Forced Degradation Sample Preparation:

-

Prepare solutions of this compound in the appropriate stress media (0.1 N HCl, 0.1 N NaOH, water, 3% H₂O₂).

-

For photostability, expose a solution and solid sample to UV and visible light.

-

For thermal stability, store the solid compound at elevated temperatures.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration.

-

-

HPLC System and Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The exact gradient program should be optimized to achieve separation of all degradation products from the parent peak.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV detector set at a wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Column Temperature: 30°C.

-

-

Method Validation:

-

The stability-indicating method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Peak purity analysis of the parent peak under all stress conditions should be performed to ensure no co-eluting degradation products.

-

Proposed Mechanism of Action and Signaling Pathway

Carbazole derivatives have been shown to exert their antifungal effects by inhibiting the Ras1-MAPK signaling pathway, which is a key regulator of virulence in fungi like Candida albicans.[1][2][3][4][5] This pathway controls essential processes such as the morphological transition from yeast to hyphal form, which is critical for tissue invasion and biofilm formation.

The diagram below illustrates the proposed mechanism by which this compound inhibits this pathway.

Caption: Proposed inhibition of the Ras1-MAPK pathway by this compound.

Conclusion

This compound (3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione) is a promising antifungal candidate with a mechanism of action that likely involves the inhibition of the crucial Ras1-MAPK signaling pathway. This technical guide provides a foundational understanding of its solubility and stability properties, which are critical for its advancement as a therapeutic agent. While preliminary data and predictions are presented, further experimental validation using the detailed protocols provided herein is essential. The information and methodologies outlined in this document are intended to facilitate and guide future research and development efforts for this novel antifungal compound.

References

- 1. Development of Carbazole Derivatives Compounds against Candida albicans: Candidates to Prevent Hyphal Formation via the Ras1-MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. DSpace at KOASAS: Development of Carbazole Derivatives Compounds against Candida albicans: Candidates to Prevent Hyphal Formation via the Ras1-MAPK Pathway [koasas.kaist.ac.kr]

- 5. Development of Carbazole Derivatives Compounds against Candida albicans: Candidates to Prevent Hyphal Formation via the Ras1-MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Analogs and Derivatives of the Antifungal Agent Fluconazole

This technical guide provides a comprehensive overview of the known analogs and derivatives of Fluconazole, a widely used triazole antifungal agent. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies. This document details the mechanism of action, structure-activity relationships, and experimental protocols relevant to the study of Fluconazole and its derivatives.

Core Compound: Fluconazole

Fluconazole, chemically known as 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, is a first-generation triazole antifungal agent.[1] It is a synthetic, fluorine-substituted bis-triazole compound used in the treatment of a wide range of superficial and systemic fungal infections.[2] Its safety and efficacy have established it as one of the most frequently employed antifungal agents.[3]

Mechanism of Action

Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[4][5] This enzyme is a critical component of the fungal cell membrane biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol.[4][6] By binding to the heme iron of the enzyme, fluconazole effectively blocks the synthesis of ergosterol, an essential component for maintaining the structural integrity of the fungal cell membrane.[5] The depletion of ergosterol and the concurrent accumulation of toxic methylated sterols disrupt the fungal cell membrane, leading to the inhibition of fungal growth and replication.[5] While highly selective for the fungal cytochrome P450, it has markedly less effect on mammalian steroidogenesis.[2]

Caption: Mechanism of action of Fluconazole in the ergosterol biosynthesis pathway.

Known Analogs and Derivatives

Extensive research has been conducted to synthesize and evaluate analogs and derivatives of Fluconazole with the aim of enhancing antifungal potency, broadening the spectrum of activity, and overcoming drug resistance.[3][7] Modifications have been primarily focused on three regions of the Fluconazole scaffold: the central hydroxyl group, the 2,4-difluorophenyl aromatic ring, and the 1,2,4-triazole rings.[3][7]

A significant number of analogs have been developed by modifying or replacing one of the 1,2,4-triazole rings. This has led to compounds with significantly improved antifungal activity. For instance, the replacement of a 1,2,4-triazol-1-yl group with a 4-amino-5-aryl-3-mercapto-1,2,4-triazole motif has yielded potent antifungal agents.[8] Further refinement of this scaffold by removing the amino group resulted in 5-aryl-3-mercapto-1,2,4-triazole derivatives with even greater potency against Candida species.[8]

Alterations to the 2,4-difluorophenyl ring have also been explored to improve the antifungal profile. The synthesis of analogs with different substitutions on the phenyl ring has been a strategy to modulate the compound's interaction with the target enzyme and its pharmacokinetic properties.[9]

The tertiary hydroxyl group of Fluconazole is crucial for its binding to the heme iron of lanosterol 14-α-demethylase. However, modifications at this position, such as esterification, have been investigated to create prodrugs with altered solubility or pharmacokinetic profiles.[9]

Quantitative Data on Antifungal Activity

The following table summarizes the in vitro antifungal activity, expressed as Minimum Inhibitory Concentration (MIC), of selected Fluconazole analogs against various fungal pathogens.

| Compound/Analog | Modification | Fungal Strain | MIC (µg/mL) | Reference |

| Fluconazole | - | Candida albicans | 1 | [10] |

| Candida glabrata | >64 | [10] | ||

| Candida krusei | >64 | [10] | ||

| Analog 10h | Triazole modification | Candida albicans | <0.01 - 0.5 | [8] |

| (5-(2,4-dichlorophenyl)triazole) | Candida glabrata | 0.03 | [8] | |

| Candida parapsilosis | <0.01 | [8] | ||

| Analog 11h | Triazole modification | Candida albicans | <0.01 - 0.5 | [8] |

| (5-(2,4-dichlorophenyl)triazole) | Candida glabrata | 0.06 | [8] | |

| Candida parapsilosis | <0.01 | [8] | ||

| Analog 9g | 1,3,4-oxadiazole moiety | Candida albicans | ≤ 0.125 | [11] |

| Aspergillus fumigatus | ≤ 0.125 | [11] | ||

| Analog 9k | 1,3,4-oxadiazole moiety | Candida albicans | ≤ 0.125 | [11] |

| Aspergillus fumigatus | ≤ 0.125 | [11] |

Experimental Protocols

The evaluation of new antifungal agents involves a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key experiments.

The synthesis of Fluconazole analogs often involves multi-step organic chemistry procedures. A general approach for creating derivatives with modified triazole rings is outlined below.

General Synthesis of Triazole-Modified Fluconazole Analogs:

-

Starting Material: The synthesis typically begins with a suitable epoxide precursor, such as 2-(2,4-difluorophenyl)-2,3-epoxypropane.

-

Ring Opening: The epoxide is reacted with a substituted triazole in the presence of a base (e.g., sodium hydride) in a suitable solvent (e.g., dimethylformamide).

-

Second Triazole Addition: The resulting intermediate is then reacted with a second triazole, which can be the same as or different from the first, to yield the final product.

-

Purification: The crude product is purified using techniques such as column chromatography or recrystallization.

-

Characterization: The structure of the synthesized analog is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.[11]

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[12]

-

Preparation of Antifungal Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using a standardized liquid culture medium, such as RPMI-1640.[12][13]

-

Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.[13] A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific cell density (e.g., 0.5 McFarland standard). This suspension is further diluted in the culture medium to achieve the desired final inoculum concentration.[14]

-

Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.[12][14]

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. This can be determined visually or by measuring the optical density using a microplate reader.[15]

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Fluconazole remains a cornerstone of antifungal therapy, but the emergence of drug resistance necessitates the development of new and improved agents. The extensive research into Fluconazole analogs has yielded several promising compounds with enhanced potency and a broader spectrum of activity. The structure-activity relationships derived from these studies provide a valuable framework for the rational design of next-generation triazole antifungals. The experimental protocols outlined in this guide serve as a foundation for the continued evaluation and development of these novel therapeutic candidates.

References

- 1. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. doaj.org [doaj.org]

- 4. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. youtube.com [youtube.com]

- 7. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of fluconazole analogs with triazole-modified scaffold as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel fluconazole analogues bearing 1,3,4-oxadiazole moiety as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]

- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

Fosmanogepix: A Technical Guide to its Novel Mode of Action Against Azole-Resistant Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of azole-resistant fungal pathogens represents a significant and growing threat to public health. Fosmanogepix is a first-in-class antifungal agent with a novel mechanism of action that circumvents common azole resistance pathways. This technical guide provides an in-depth overview of the mode of action of fosmanogepix, with a particular focus on its activity against azole-resistant fungi. We will explore its unique molecular target, detail the biochemical consequences of target inhibition, and present a comprehensive summary of its in vitro efficacy. This document also includes detailed experimental protocols for assessing antifungal susceptibility and visualizations of the key cellular pathways involved, aiming to equip researchers and drug development professionals with the critical information needed to advance the study and application of this promising new antifungal agent.

Introduction

Invasive fungal infections are a major cause of morbidity and mortality, particularly in immunocompromised patient populations. The widespread use of azole antifungals, the cornerstone of treatment for many of these infections, has unfortunately led to the selection and proliferation of resistant strains.[1] Azole resistance mechanisms are multifaceted, commonly involving mutations in the target enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene) or the overexpression of efflux pumps that actively remove the drug from the fungal cell.[2] This has created an urgent need for new antifungals with novel mechanisms of action that are unaffected by these resistance strategies.

Fosmanogepix is a promising new agent that addresses this need. It is a water-soluble N-phosphonooxymethyl prodrug that is rapidly converted in vivo by systemic phosphatases to its active moiety, manogepix.[3][4] Manogepix exhibits broad-spectrum activity against a wide range of yeasts and molds, including many species that are intrinsically resistant or have acquired resistance to azoles and other currently available antifungal classes.[4][5]

Mode of Action: Inhibition of Gwt1

The novel mechanism of action of manogepix is the inhibition of the fungal enzyme Gwt1 (Glycosylphosphatidylinositol-anchored Wall transfer protein 1).[5][6] Gwt1 is a highly conserved and essential enzyme in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[3] This pathway is critical for the proper localization and anchoring of a wide array of proteins to the fungal cell wall and membrane.[3][7]

The GPI Anchor Biosynthesis Pathway

The GPI anchor biosynthesis pathway is a complex, multi-step process that occurs in the endoplasmic reticulum. It involves the sequential addition of sugars and other moieties to a phosphatidylinositol lipid. One of the initial and critical steps in this pathway is the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a reaction catalyzed by Gwt1.[5] Inhibition of Gwt1 by manogepix effectively halts the GPI anchor biosynthesis at this early stage.[5]

Caption: Fosmanogepix is converted to manogepix, which inhibits Gwt1 in the fungal cell.

Downstream Effects of Gwt1 Inhibition

The inhibition of Gwt1 and the subsequent disruption of the GPI anchor biosynthesis pathway have several pleiotropic effects on the fungal cell, ultimately leading to cell death. These effects include:

-

Impaired Cell Wall Integrity: GPI-anchored proteins are crucial for the structural integrity of the fungal cell wall. The inability to properly anchor these proteins leads to a weakened cell wall, making the fungus susceptible to osmotic stress and lysis.[6]

-

Reduced Adhesion and Biofilm Formation: Many fungal adhesins, which are essential for attachment to host tissues and the formation of biofilms, are GPI-anchored. Inhibition of their surface expression reduces the virulence of the fungus.[4][8]

-

Inhibition of Hyphal Growth: In dimorphic fungi such as Candida albicans, the transition from yeast to hyphal growth is a key virulence factor. Manogepix has been shown to inhibit this morphological transition.[8][9]

-

Increased Immune Recognition: The altered cell surface architecture resulting from the lack of GPI-anchored proteins can lead to increased exposure of underlying pathogen-associated molecular patterns (PAMPs), such as β-glucans, making the fungus more readily recognized and cleared by the host immune system.[6]

Importantly, the closest mammalian ortholog of Gwt1, PIG-W, is not inhibited by manogepix, indicating a high degree of selectivity for the fungal target and a lower potential for off-target toxicity in humans.[5]

In Vitro Activity Against Azole-Resistant Fungi

Manogepix has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including strains that are resistant to azoles and other antifungal classes. The following tables summarize the minimum inhibitory concentration (MIC) and minimum effective concentration (MEC) data for manogepix against key azole-resistant fungal species.

Table 1: In Vitro Activity of Manogepix Against Candida Species

| Species | Azole Resistance Status | No. of Isolates | Manogepix MIC Range (mg/L) | Manogepix MIC₅₀ (mg/L) | Manogepix MIC₉₀ (mg/L) | Reference(s) |

| Candida auris | Multi-drug resistant | 394 | 0.002 - 0.063 | - | - | [3] |

| Candida auris | Pan-resistant | 6 | 0.008 - 0.015 | - | - | [10] |

| Candida glabrata | Echinocandin-resistant | 10 | 0.016 - 0.12 | - | - | [5] |

| Candida albicans | Echinocandin-resistant | 3 | 0.008 | - | - | [5] |

| Various Candida spp. | - | 1886 | - | 0.008 | 0.06 | [11] |

Table 2: In Vitro Activity of Manogepix Against Aspergillus and Other Molds

| Species | Azole Resistance Status | No. of Isolates | Manogepix MEC Range (mg/L) | Manogepix MEC₅₀ (mg/L) | Manogepix MEC₉₀ (mg/L) | Reference(s) |

| Aspergillus fumigatus | Azole-resistant | - | - | 0.015 | 0.03 | [11] |

| Aspergillus flavus | - | - | <0.03 | - | - | [3] |

| Scedosporium prolificans | Intrinsically resistant | - | - | - | 0.12 | [5] |

| Fusarium solani | Intrinsically resistant | - | - | - | 0.06 | [5] |

| Lomentospora prolificans | Intrinsically resistant | - | 0.06 | - | - | [3] |

Experimental Protocols

The in vitro activity of manogepix is typically determined using standardized broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).

Antifungal Susceptibility Testing of Yeasts (CLSI M27-A4)

This method is used for determining the MIC of manogepix against Candida species and other yeasts.

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Inoculum Preparation: The fungal isolate is grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A suspension is then prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: Manogepix is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plate is then incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well. This can be determined by visual inspection or by reading the optical density using a spectrophotometer.[12]

Antifungal Susceptibility Testing of Filamentous Fungi (CLSI M38-A3)

This method is used for determining the MIC or MEC of manogepix against Aspergillus species and other molds. The procedure is similar to the yeast testing protocol, with some modifications to account for the different growth characteristics of molds.

Key Modifications:

-

Inoculum Preparation: Conidia are harvested from a mature culture and a suspension is prepared and counted using a hemocytometer to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

Endpoint Determination: For molds, the endpoint can be either the MIC (complete inhibition of growth) or the MEC (Minimum Effective Concentration), which is defined as the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as observed microscopically.[13]

Clinical Development and Future Perspectives

Fosmanogepix has undergone Phase 2 clinical trials for the treatment of invasive fungal infections, including candidemia and invasive aspergillosis.[14][15] These trials have demonstrated good safety and tolerability profiles, as well as promising efficacy, including in patients with infections caused by resistant organisms.[7][12] The availability of both intravenous and oral formulations with high oral bioavailability (>90%) provides flexibility in clinical use.[3][4]

The novel mechanism of action of fosmanogepix, targeting a fungal-specific pathway, makes it a valuable addition to the antifungal armamentarium. Its potent activity against azole-resistant and other multi-drug resistant fungi positions it as a critical new option for treating these challenging infections. Further clinical studies are ongoing to fully establish its role in the management of invasive fungal diseases.[16]

Conclusion

Fosmanogepix represents a significant advancement in the fight against antifungal resistance. Its unique mode of action, the inhibition of the essential fungal enzyme Gwt1, provides a powerful tool against pathogens that are resistant to current first-line therapies. The comprehensive data on its in vitro activity, coupled with promising clinical results, underscore its potential to address a major unmet medical need. This technical guide provides a foundational understanding of fosmanogepix for the scientific community, which will be crucial for its continued development and successful clinical integration.

References

- 1. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials | Semantic Scholar [semanticscholar.org]

- 3. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Portico [access.portico.org]

- 7. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Antimicrobial activity of manogepix, a first-in-class antifungal, and comparator agents tested against contemporary invasive fungal isolates from an international surveillance programme (2018-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical safety and efficacy of novel antifungal, fosmanogepix, for the treatment of candidaemia: results from a Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rrpress.utsa.edu [rrpress.utsa.edu]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Basilea initiates clinical phase 3 study with antifungal fosmanogepix in candidemia and invasive candidiasis - BioSpace [biospace.com]

Antifungal Agent 1: A Technical Guide to its Effects on Fungal Cell Wall Synthesis

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The fungal cell wall is a critical structure, essential for maintaining cell morphology, providing osmotic protection, and mediating interactions with the environment. Its unique composition, notably the absence of similar structures in mammalian cells, makes it an ideal target for antifungal drug development. This document provides a comprehensive technical overview of "Antifungal Agent 1," a novel compound that disrupts fungal cell wall integrity by specifically inhibiting chitin synthesis. We present its mechanism of action, in vitro efficacy against key fungal pathogens, and detailed biochemical effects on cell wall composition. This guide also includes detailed experimental protocols and visual diagrams of the relevant biological pathways and workflows to facilitate further research and development.

Introduction

The fungal cell wall is a complex and dynamic structure primarily composed of polysaccharides like chitin and β-glucans.[1] Chitin, a polymer of N-acetylglucosamine, provides structural rigidity to the cell wall.[2][3] Its synthesis is catalyzed by a family of enzymes known as chitin synthases, which are prime targets for antifungal therapy due to their absence in humans.[4][5] "this compound" has been developed as a specific inhibitor of chitin synthase, leading to a potent fungicidal effect. This whitepaper details the preclinical data supporting the mechanism and efficacy of this novel agent.

Mechanism of Action of this compound

"this compound" exerts its effect by directly targeting and inhibiting the activity of chitin synthase, a key enzyme in the fungal cell wall biosynthesis pathway. This inhibition disrupts the formation of the chitin polymer, a critical structural component.[2] The reduction in chitin weakens the cell wall, rendering the fungal cell susceptible to osmotic stress and lysis, ultimately leading to cell death.[6][7]

Furthermore, the disruption of cell wall integrity by "this compound" triggers a compensatory response known as the Cell Wall Integrity (CWI) signaling pathway.[8][9] This pathway is a conserved signaling cascade in fungi that responds to cell wall stress.[10][11] However, the sustained inhibition of chitin synthesis by "this compound" overwhelms this salvage mechanism, leading to catastrophic cell wall failure.

Visualization of the Mechanism of Action

The following diagram illustrates the primary mechanism of "this compound" in the context of the chitin biosynthesis pathway.

References

- 1. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]

- 2. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Chitin synthesis as target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 7. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]

- 8. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Preparation of "Antifungal Agent 1" Stock Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of "Antifungal Agent 1," a potent inhibitor of various fungal species. The following guidelines will ensure accurate and reproducible experimental results.

Chemical and Physical Properties

"this compound" is a solid compound with a light brown to black appearance.[1] Key chemical and physical data are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₃ClN₂O₃ | [1][2] |

| Molecular Weight | 352.77 g/mol | [1] |

| CAS Number | 1265166-14-0 | [1] |

| Appearance | Light brown to black solid powder | [1] |

Solubility

The solubility of "this compound" in common laboratory solvents is crucial for the preparation of a homogenous stock solution. It is practically insoluble in water but highly soluble in dimethyl sulfoxide (DMSO).[1]

| Solvent | Solubility | Notes | Reference |

| DMSO | 100 mg/mL (283.47 mM) | Requires sonication and warming to 63°C. Use of newly opened, non-hygroscopic DMSO is recommended. | [1] |

| Water | < 0.1 mg/mL | Insoluble | [1] |

For in vivo studies requiring a suspended solution, co-solvents such as PEG300, Tween-80, and saline can be used in combination with DMSO.[1]

Recommended Storage and Stability

Proper storage of "this compound" in both its solid form and as a stock solution is critical to maintain its stability and activity.

| Form | Storage Temperature | Stability Period | Reference |

| Powder | -20°C | 3 years | [1] |

| 4°C | 2 years | [1] | |

| In Solvent (DMSO) | -80°C | 2 years | [1] |

| -20°C | 1 year | [1] |

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[1]

Experimental Protocol: Preparation of a 100 mM DMSO Stock Solution

This protocol outlines the steps to prepare a 100 mM stock solution of "this compound" in DMSO.

Materials:

-

"this compound" powder

-

Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or heat block set to 63°C

-

Ultrasonic bath

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, use the following calculation:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 100 mmol/L x 0.001 L x 352.77 g/mol x 1000 mg/g

-

Mass (mg) = 35.28 mg

-

-

Weigh the compound: Accurately weigh 35.28 mg of "this compound" powder using an analytical balance.

-

Dissolve in DMSO:

-

Add the weighed powder to a sterile tube.

-

Add 1 mL of anhydrous DMSO.

-

Vortex the mixture thoroughly.

-

-

Aid dissolution:

-

Aliquot and store:

-

Once the solution is clear and homogenous, aliquot it into smaller, single-use sterile cryovials.

-

Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]

-

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the "this compound" stock solution.

Caption: Workflow for preparing this compound stock solution.

Safety Precautions

-

"this compound" should be handled in a well-ventilated area.[3]

-

Avoid inhalation of the powder and contact with skin and eyes.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Refer to the Safety Data Sheet (SDS) for complete safety information.[3]

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing incidence of invasive fungal infections necessitates the development of novel antifungal agents and the continued surveillance of their efficacy. A critical in vitro parameter for assessing the activity of a new or existing antifungal compound is the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This application note provides a detailed protocol for determining the MIC of "Antifungal Agent 1" against common fungal pathogens, such as Candida spp., using the broth microdilution method. This method is a standardized and widely used technique that offers reliable and reproducible results.[3][4][5] The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][6]

Principle of the Method

The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of this compound in a 96-well microtiter plate.[2][4][5][7] Following incubation, the plates are examined for visible fungal growth. The MIC is the lowest concentration of the antifungal agent that inhibits this growth.[1][2] For some fungistatic agents like azoles, the endpoint is often defined as the concentration that causes a significant reduction in growth (e.g., ≥50%) compared to a drug-free control.[4]

Materials and Reagents

-

This compound (stock solution of known concentration)

-

Fungal isolate(s) (e.g., Candida albicans)

-

Quality control (QC) fungal strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

-

Sterile, flat-bottom 96-well microtiter plates

-

Spectrophotometer or McFarland standards

-

Hemocytometer or other cell counting device

-

Sterile reagent reservoirs

-

Multichannel and single-channel pipettes

-

Incubator (35°C ± 2°C)

Experimental Protocol

Preparation of this compound Dilutions

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a working solution of the antifungal agent in RPMI-1640 medium at twice the highest desired final concentration.

-

Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well microtiter plate. Well 1 will serve as the growth control and well 12 as the sterility control.

-

Add 200 µL of the working solution of this compound to well 12.

-

Perform a twofold serial dilution by transferring 100 µL from well 12 to well 11. Mix thoroughly by pipetting up and down.

-

Continue this serial dilution process from well 11 to well 2, discarding the final 100 µL from well 2.[7] This will result in a gradient of antifungal concentrations in wells 2 through 12.

Inoculum Preparation

-

Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to obtain fresh, viable colonies.

-

Suspend several colonies in sterile saline.

-

Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer (OD600) or by visual comparison.

-

Perform a 1:1000 dilution of the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.[5]

Inoculation and Incubation

-

Add 100 µL of the prepared fungal inoculum to wells 1 through 11 of the microtiter plate. Do not add inoculum to well 12 (sterility control).

-

The final volume in each well (1-11) will be 200 µL. Well 1 serves as the growth control (inoculum, no drug), wells 2-11 contain the serially diluted antifungal agent and inoculum, and well 12 contains the highest concentration of the drug without inoculum to check for sterility and drug precipitation.

-

Seal the plate or cover with a lid and incubate at 35°C for 24-48 hours.[2]

Determination of MIC

-

After incubation, visually inspect the wells for turbidity (growth). The growth control well (well 1) should show distinct turbidity. The sterility control well (well 12) should remain clear.

-

The MIC is the lowest concentration of this compound that shows no visible growth or a significant reduction in growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.[4]

-

A spectrophotometer can be used to read the optical density at 600 nm (OD600) for a more quantitative assessment.[7]

Data Presentation

The results of the MIC assay can be summarized in a table for clear comparison.

| Fungal Isolate | This compound MIC (µg/mL) |

| Candida albicans (ATCC 90028) | 0.5 |

| Candida glabrata (Clinical Isolate 1) | 2 |

| Candida parapsilosis (ATCC 22019) | 1 |

| Candida krusei (ATCC 6258) | >64 |

Experimental Workflow

Figure 1. Experimental workflow for the MIC assay.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Assuming "this compound" belongs to the azole class of antifungals, its primary mechanism of action is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[8][9] Azoles target the enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[8] This enzyme is a cytochrome P450-dependent enzyme responsible for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[8][9]

Figure 2. Inhibition of ergosterol biosynthesis by this compound.

References

- 1. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 2. Manual & Automated | MI [microbiology.mlsascp.com]

- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 7. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbiologyinfo.com [microbiologyinfo.com]

Application Note: Cell Culture Protocols for Evaluating "Antifungal Agent 1"

Audience: Researchers, scientists, and drug development professionals.

Introduction Antifungal Agent 1 is a novel investigational compound designed to combat fungal infections by inhibiting the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall. This disruption leads to severe cell wall stress and triggers the Cell Wall Integrity (CWI) signaling pathway, ultimately resulting in fungal cell death. This document provides detailed protocols for evaluating the in vitro efficacy, selectivity, and mechanism of action of this compound using established cell culture techniques. The described methods include the determination of Minimum Inhibitory Concentration (MIC) against pathogenic fungi, assessment of cytotoxicity in mammalian cells to establish a selectivity index, and a workflow to confirm its mode of action on the CWI pathway.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of this compound against yeast pathogens using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[1][2] The MIC is defined as the lowest concentration of the drug that causes a significant reduction in fungal growth.[2][3]

Materials:

-

This compound

-

Candida albicans (e.g., ATCC 90028)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile water, saline, and DMSO

-

Positive control antifungal (e.g., Caspofungin)

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the suspension to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[2]

-

Perform a 1:100 dilution followed by a 1:20 dilution in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[2][4]

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, perform a two-fold serial dilution of the agent.[5]

-

Start by adding 100 µL of RPMI to all wells except the first column.

-

Add 200 µL of the highest drug concentration (in RPMI) to the first column.

-

Transfer 100 µL from the first column to the second, mix, and repeat across the plate to create a concentration gradient. Discard the final 100 µL from the last dilution well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL. This halves the drug concentration in each well to the final test concentration.

-

Include a drug-free well (growth control) and an un-inoculated well (sterility control).

-

-

MIC Determination:

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol measures the potential toxicity of this compound against a human cell line (e.g., HEK293) to determine its selectivity for fungal cells over mammalian cells. The assay is based on the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6]

Materials:

-

HEK293 (human embryonic kidney) cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Culture HEK293 cells in DMEM with 10% FBS.

-

Trypsinize and count the cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the agent.

-

Include a vehicle control (e.g., 0.5% DMSO) and an untreated control.

-

Incubate the plate for another 48 hours.[7]

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the 50% inhibitory concentration (IC₅₀), the concentration of the agent that reduces cell viability by 50%.

-

Data Presentation

Table 1: Antifungal Activity of this compound This table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of pathogenic fungal species.

| Fungal Species | This compound MIC₅₀ (µg/mL) | Caspofungin MIC₅₀ (µg/mL) |

| Candida albicans | 0.125 | 0.06 |

| Candida glabrata | 0.25 | 0.06 |

| Candida parapsilosis | 0.5 | 1.0 |

| Aspergillus fumigatus | 0.06 | 0.125 |

Table 2: Cytotoxicity and Selectivity Index of this compound This table presents the cytotoxicity of this compound against a human cell line and calculates the Selectivity Index (SI), which indicates the drug's specificity for fungal cells. The SI is calculated as IC₅₀ (mammalian cells) / MIC₅₀ (fungal cells). A higher SI value is desirable.

| Cell Line | IC₅₀ (µg/mL) | Target Organism | MIC₅₀ (µg/mL) | Selectivity Index (SI) |

| HEK293 | > 128 | C. albicans | 0.125 | > 1024 |

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the sequential workflow for the in vitro evaluation of this compound.

Caption: Workflow for evaluating this compound.

Signaling Pathway Diagram

This diagram illustrates the proposed mechanism of action. This compound inhibits β-(1,3)-glucan synthase, compromising the cell wall and activating the Cell Wall Integrity (CWI) pathway as a compensatory response.[8][9][10]

Caption: CWI pathway activation by this compound.

References

- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Minimal Inhibitory Concentration (MIC) [bio-protocol.org]

- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Cytotoxicity Potential of Endophytic Fungi Extracts from Terminalia catappa against Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for Testing "Antifungal Agent 1" Against Fungal Biofilms

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fungal biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which provides protection from environmental stresses and antimicrobial agents.[1] Cells within a biofilm exhibit significantly higher resistance to antifungals compared to their free-floating (planktonic) counterparts, making biofilm-associated infections difficult to treat.[2][3][4][5] Therefore, it is crucial to evaluate the efficacy of new antifungal compounds specifically against biofilms. This document provides a detailed protocol for testing a candidate compound, "Antifungal Agent 1," against fungal biofilms, covering biofilm formation, susceptibility testing, and visual analysis.

Overall Experimental Workflow

The testing protocol follows a multi-phase approach, beginning with baseline planktonic susceptibility, followed by biofilm formation and a series of assays to determine the agent's effect on biofilm biomass, metabolic activity, and viability.

Caption: High-level overview of the workflow for evaluating antifungal efficacy against biofilms.

Phase 1: Fungal Culture and Inoculum Preparation

This protocol is optimized for Candida albicans, a common biofilm-forming fungus.[6]

1.1. Materials:

-

Fungal strain (e.g., Candida albicans reference strain)

-

Yeast Extract Peptone Dextrose (YEPD) broth

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Sterile phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Hemocytometer

1.2. Protocol:

-

Inoculate the fungal strain from a stock culture into YEPD broth.

-

Incubate at 30°C with shaking for 18-24 hours.[6]

-

Harvest the cells by centrifugation, wash twice with sterile PBS to remove planktonic cells and media components.

-

Resuspend the cell pellet in RPMI-1640 medium.

-

Adjust the cell suspension to a final concentration of 1 x 10⁶ cells/mL using a spectrophotometer (OD₆₀₀) and confirm with a hemocytometer. This will be the working inoculum.

Phase 2: Baseline Susceptibility of Planktonic Cells

Before testing against biofilms, determine the Minimum Inhibitory Concentration (MIC) for planktonic cells to establish a baseline for the agent's activity. The Clinical and Laboratory Standards Institute (CLSI) M27-A broth microdilution method is standard.[2]

2.1. Protocol:

-

Dispense 100 µL of RPMI-1640 into each well of a 96-well microtiter plate.

-

Create a two-fold serial dilution of "this compound" across the plate.

-

Add 100 µL of the standardized fungal inoculum (adjusted to 0.5 x 10³ to 2.5 x 10³ cells/mL) to each well.[2]

-

Include a positive control (no drug) and a negative control (no cells).

-

Incubate the plate at 35°C for 24-48 hours.

-

The MIC is the lowest concentration of the agent that causes a significant inhibition of visible growth compared to the drug-free control.[7]

2.2. Data Presentation: Planktonic MIC

| Fungal Strain | Antifungal Agent | MIC (µg/mL) |

| C. albicans SC5314 | This compound | |

| C. albicans SC5314 | Fluconazole (Control) |

Phase 3: Biofilm Formation and Susceptibility Testing

This phase involves growing biofilms and then treating them with "this compound" to assess its efficacy using three different methods.

3.1. Biofilm Formation Protocol:

-

Aseptically dispense 100 µL of the standardized fungal inoculum (1 x 10⁶ cells/mL in RPMI-1640) into the wells of a flat-bottomed 96-well polystyrene plate.[8]

-

Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.

-

Gently wash the wells twice with 150 µL of sterile PBS to remove non-adherent cells.

-

Add 100 µL of fresh RPMI-1640 medium to each well.

-

Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm maturation.[8][9]

3.2. Antifungal Treatment:

-

After the incubation period, carefully remove the medium from the wells containing the mature biofilms.

-

Wash the biofilms twice with PBS to remove any remaining planktonic cells.

-

Add 100 µL of RPMI-1640 containing serial dilutions of "this compound" to the wells.

-

Include positive controls (biofilms with no agent) and negative controls (wells with no biofilm).

-

Incubate the plate for an additional 24 hours at 37°C.[2]

3.3. Assessment Method 1: Crystal Violet (CV) Assay for Total Biomass

This assay quantifies the total biofilm biomass, including cells and the extracellular matrix.[10]

3.3.1. Protocol:

-

Following treatment, discard the supernatant from the wells.

-

Wash the plate three times with sterile water to remove loosely attached cells.[11]

-

Air dry the plate for 15 minutes.[1]

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[8]

-

Remove the crystal violet solution and wash the plate four times with sterile water.[8]

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[9]

-

Transfer 125 µL of the solubilized solution to a new flat-bottom plate.

-

Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.[11]

3.3.2. Data Presentation: Biomass Inhibition

| Agent Conc. (µg/mL) | Mean OD₅₇₀ | Std. Deviation | % Biomass Inhibition |

| 0 (Control) | 0 | ||

| X | |||

| 2X | |||

| 4X |

% Inhibition = [(ODControl - ODTest) / ODControl] x 100

3.4. Assessment Method 2: XTT Assay for Metabolic Activity

The XTT assay measures the metabolic activity of the biofilm cells, providing an indication of cell viability.[2] Active cells reduce the XTT tetrazolium salt to a colored formazan product.[12][13] This method is used to determine the Sessile Minimum Inhibitory Concentration (SMIC), often defined as the concentration causing a 50% or 80% reduction in metabolic activity (SMIC₅₀/SMIC₈₀).[2]

3.4.1. Protocol:

-

Following treatment, wash the biofilms twice with 200 µL of PBS.[14]

-

Prepare the XTT solution (e.g., 0.5 mg/mL in PBS) and menadione solution (0.4 mM). Mix the XTT and menadione solutions just before use.[14]

-

Add 100 µL of the XTT/menadione solution to each well.

-

Incubate the plate in the dark at 37°C for 2-3 hours.[5]

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

3.4.2. Data Presentation: Metabolic Inhibition (SMIC)

| Agent Conc. (µg/mL) | Mean OD₄₉₀ | Std. Deviation | % Metabolic Inhibition |

| 0 (Control) | 0 | ||

| X | |||

| 2X | |||

| 4X |

The SMIC₅₀ is the concentration that results in ≥50% metabolic inhibition.

3.5. Assessment Method 3: Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[15][16] This assay determines the concentration needed to kill the cells within the biofilm.

3.5.1. Protocol:

-

Grow biofilms on the pegs of a 96-peg lid (MBEC device) by placing the lid into a 96-well plate containing the fungal inoculum and incubating for 24-48 hours.[15][17]

-

After biofilm formation, rinse the peg lid in PBS to remove planktonic cells.[16]

-

Place the peg lid into a "challenge plate" containing serial dilutions of "this compound" and incubate for 24 hours.[15]

-

After the challenge, rinse the peg lid again in PBS.

-

Place the peg lid into a "recovery plate" containing fresh sterile growth medium.

-

Sonicate the recovery plate to dislodge the remaining viable biofilm cells from the pegs into the medium.[16]

-

Remove the peg lid, cover the recovery plate, and incubate for 24-48 hours.

-

The MBEC is the lowest concentration of the agent where no growth (no turbidity) is observed in the recovery plate wells.[18]

3.5.2. Data Presentation: MBEC Determination

| Agent Conc. (µg/mL) | Visual Growth in Recovery Well (+/-) |

| 0 (Control) | + |

| X | + |

| 2X | + |

| 4X | - |

The MBEC in the table above would be 4X µg/mL.

Phase 4: Visualization with Confocal Microscopy

Confocal scanning laser microscopy (CSLM) allows for the visualization of the three-dimensional structure of the biofilm and can reveal damage caused by the antifungal agent.[6][19]

4.1. Protocol:

-

Grow biofilms on a suitable substrate (e.g., glass-bottom dishes or silicone squares) as described in section 3.1.

-

Treat the biofilms with a relevant concentration of "this compound" (e.g., at the SMIC₈₀ or MBEC).

-

Gently wash the biofilms with PBS.

-